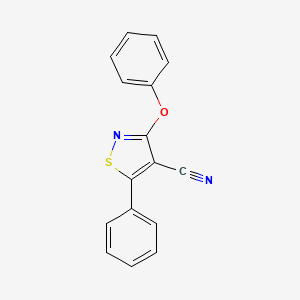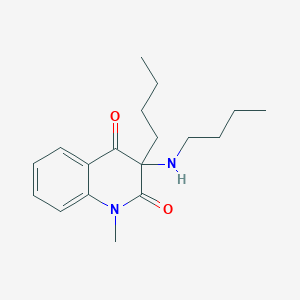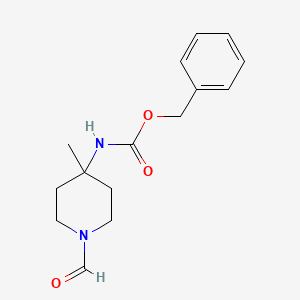![molecular formula C16H13N3O3S B12592376 5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol CAS No. 875477-62-6](/img/structure/B12592376.png)
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールは、フェニルスルファニル基とアミノベンゼントリオール部分で置換されたピリミジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールの合成は、通常、複数段階の有機反応を伴います。一般的な方法としては、ピリミジン環の合成から始め、次にフェニルスルファニル基を導入することが挙げられます。最後のステップでは、ピリミジン誘導体をアミノベンゼントリオールとカップリングします。
工業的生産方法
この化合物の工業的生産方法としては、収率を最大化し、コストを最小限に抑えるために、合成経路を最適化することが考えられます。これには、触媒プロセス、反応条件の高スループットスクリーニング、効率的な精製技術の開発が含まれる可能性があります。
化学反応の分析
反応の種類
5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールは、以下のようなさまざまな種類の化学反応を受ける可能性があります。
酸化: フェニルスルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ニトロ基はアミンに還元することができます。
置換: 芳香族環は求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を使用することができます。
還元: 一般的な還元剤には、パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムがあります。
置換: 求電子置換は、ルイス酸触媒の存在下で臭素や塩素などの試薬によって促進することができます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、フェニルスルファニル基の酸化によりスルホキシドまたはスルホンが生成される一方、ニトロ基の還元により対応するアミンが生成されることがあります。
科学研究への応用
5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗がん剤や抗菌剤などの潜在的な治療特性について調査されています。
工業: 導電性や蛍光性などの特定の特性を持つ新しい材料の開発に利用されています。
科学的研究の応用
5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールの作用機序には、特定の分子標的との相互作用が含まれます。フェニルスルファニル基は、酵素や受容体と相互作用し、それらの活性を調節することができます。アミノベンゼントリオール部分は、水素結合やその他の相互作用に関与し、化合物の全体的な生物活性に影響を与える可能性があります。
類似化合物との比較
類似化合物
ピリミジン誘導体: 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリンやN-(5-アミノ-2-メチルフェニル)-4-(3-ピリジル)-2-アミノピリミジンなどの化合物は、5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールと構造的類似性を持っています。
独自性
5-{[4-(フェニルスルファニル)ピリミジン-2-イル]アミノ}ベンゼン-1,2,3-トリオールの独自性は、その官能基の特定の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。フェニルスルファニル基とアミノベンゼントリオール基の両方の存在により、さまざまな化学修飾と相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。
特性
CAS番号 |
875477-62-6 |
|---|---|
分子式 |
C16H13N3O3S |
分子量 |
327.4 g/mol |
IUPAC名 |
5-[(4-phenylsulfanylpyrimidin-2-yl)amino]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H13N3O3S/c20-12-8-10(9-13(21)15(12)22)18-16-17-7-6-14(19-16)23-11-4-2-1-3-5-11/h1-9,20-22H,(H,17,18,19) |
InChIキー |
YYBRLFQVGVQXLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)NC3=CC(=C(C(=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)


![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)



